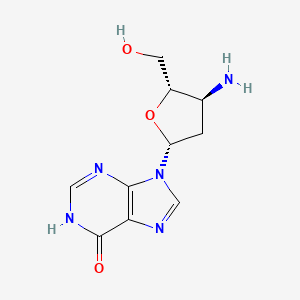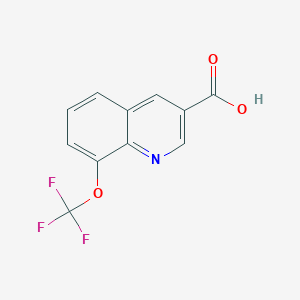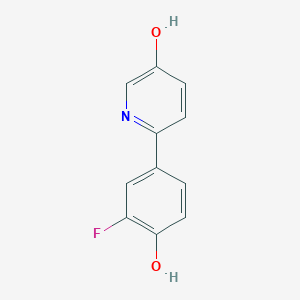
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (5-F2HPN) is a fluorinated derivative of nicotinic acid (NA), a naturally-occurring compound found in many plants and animals. It is a non-toxic, water-soluble compound that has recently gained attention due to its potential use in scientific research. 5-F2HPN has been studied for its ability to modulate various biochemical and physiological processes, and has been found to have applications in a variety of research fields.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of applications in scientific research. It has been used as a tool to study the effects of NA on various biochemical and physiological processes, as well as to study the role of NA in the regulation of gene expression. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been used to study the effects of NA on cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The exact mechanism by which 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% exerts its effects is not yet fully understood. However, it is thought to act as an agonist of the G-protein coupled receptor (GPCR) GPR109A, which is found on the surface of many cells. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is thought to bind to this receptor, resulting in the activation of various signaling pathways and the subsequent modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various enzymes and proteins, such as caspase-3 and MAPK. Finally, 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to modulate the activity of various hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound that is water-soluble, making it easy to work with and store. Additionally, it is relatively inexpensive and can be synthesized relatively quickly. However, there are some limitations to its use. 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not as potent as some other compounds, and its effects may not be as strong or long-lasting as those of other compounds.
Zukünftige Richtungen
The potential applications of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% are vast, and there are many potential directions for future research. One potential area of research is the development of more potent derivatives of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, which could be used to more effectively modulate various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and to explore its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in the development of novel drugs or therapies.
Synthesemethoden
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-hydroxyphenylacetic acid (5-F2HPA) with sodium nitrite in an acidic medium. This method has been found to be the most efficient and cost-effective way to synthesize 4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. Other methods have been developed, such as the reaction of 5-F2HPA with sodium borohydride in an aqueous solution, but these methods have not been found to be as efficient or cost-effective as the nitrite method.
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-7-1-2-11(15)9(5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQPQTHELBQSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695598 | |
| Record name | 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-hydroxyphenyl)nicotinic acid | |
CAS RN |
1261984-05-7 | |
| Record name | 4-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















